3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14957438
InChI: InChI=1S/C15H17N3O3/c1-10-3-4-13(16-9-10)17-14(20)5-6-18-11(2)7-12(19)8-15(18)21/h3-4,7-9,19H,5-6H2,1-2H3,(H,16,17,20)
SMILES:
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide

CAS No.:

Cat. No.: VC14957438

Molecular Formula: C15H17N3O3

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide -

Specification

Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
IUPAC Name 3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(5-methylpyridin-2-yl)propanamide
Standard InChI InChI=1S/C15H17N3O3/c1-10-3-4-13(16-9-10)17-14(20)5-6-18-11(2)7-12(19)8-15(18)21/h3-4,7-9,19H,5-6H2,1-2H3,(H,16,17,20)
Standard InChI Key AILITIQBJUDRNA-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1)NC(=O)CCN2C(=CC(=CC2=O)O)C

Introduction

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide is a complex organic compound that belongs to the class of propanamides. It is characterized by its unique structural features, which include a pyridinyl ring and a pyridyl group attached to a propanamide backbone. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological and chemical properties.

Synthesis Methods

The synthesis of 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide typically involves a multi-step process. It may start with the preparation of the pyridinyl and pyridyl components, followed by their coupling to form the propanamide derivative. Common methods include amide formation reactions using coupling agents like carbodiimides or aminium salts.

Synthesis Steps

  • Preparation of Pyridinyl Component: This involves the synthesis of the 4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl moiety, which can be achieved through various methods such as condensation reactions.

  • Preparation of Pyridyl Component: The 5-methyl-2-pyridyl group is prepared separately, often through direct methylation of a pyridine derivative.

  • Coupling Reaction: The two components are then coupled using an appropriate amide-forming reaction.

Biological and Chemical Applications

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide may exhibit biological activities due to its structural features. For instance, the presence of hydroxy and oxo groups could enable interactions with biological targets. In materials science, compounds with similar structures are explored for their potential in drug delivery systems or as building blocks for supramolecular assemblies.

Potential Applications Table

Application AreaPotential Use
PharmaceuticalsBiological activity screening for drug development
Materials ScienceBuilding blocks for supramolecular structures or drug delivery systems

Research Findings and Challenges

Research on 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(5-methyl-2-pyridyl)propanamide is limited, and detailed studies on its biological activity or material properties are scarce. Challenges include the synthesis complexity and the need for thorough characterization of its chemical and biological properties.

Research Challenges Table

ChallengeDescription
Synthesis ComplexityMulti-step synthesis requiring precise conditions
Characterization NeedsDetailed studies on solubility, stability, and biological activity

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